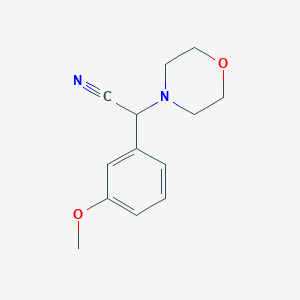
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile, also known as MMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMAN belongs to the class of acetonitriles, which are widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to exhibit various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, and modulation of gene expression. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the growth of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has several advantages for lab experiments such as high yield, easy availability, and low cost. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile can also be easily modified to introduce various functional groups, making it a versatile building block for organic synthesis. However, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has some limitations such as low solubility in water and some organic solvents, which can limit its applications in certain fields.
Zukünftige Richtungen
For 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile research include the development of new synthetic methods, investigation of the mechanism of action, and the development of new 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile derivatives with improved properties.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile involves the reaction of 3-methoxybenzaldehyde with morpholine and acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile. The yield of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to exhibit anticancer, antifungal, and antibacterial activities. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has also been used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocyclic compounds. In material science, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been used as a monomer in the synthesis of polymers with unique properties such as biocompatibility, conductivity, and solubility.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-3-11(9-12)13(10-14)15-5-7-17-8-6-15/h2-4,9,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYIFPNWPBUVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)
![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2851302.png)

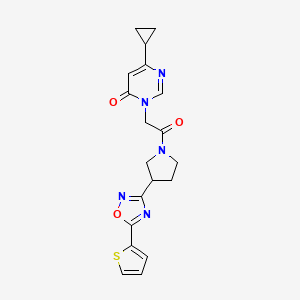
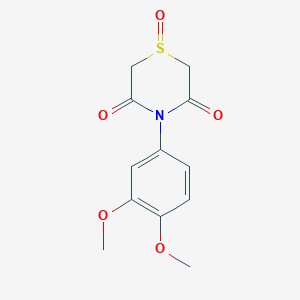
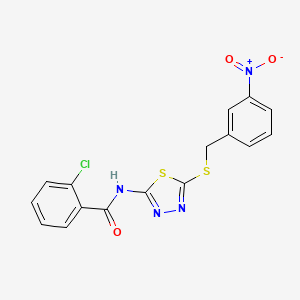
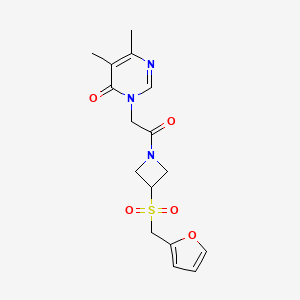
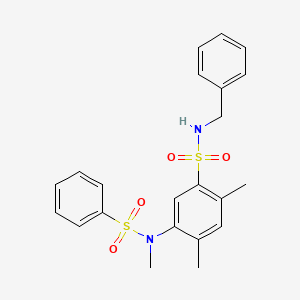
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)